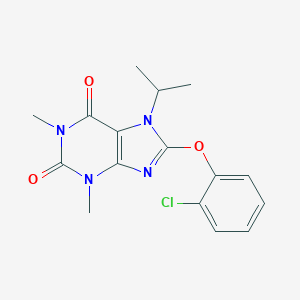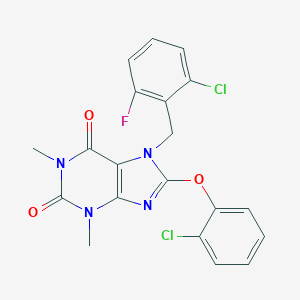![molecular formula C17H9Cl2NO4S B300474 5-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B300474.png)
5-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione, commonly known as PPARγ agonist, is a synthetic drug that has been shown to have a wide range of therapeutic applications. It is a thiazolidinedione derivative that selectively activates peroxisome proliferator-activated receptor gamma (PPARγ), which is a nuclear receptor that regulates glucose and lipid metabolism.
作用机制
PPARγ agonist works by binding to PPARγ, which is a transcription factor that regulates gene expression. Upon activation, PPARγ forms a heterodimer with retinoid X receptor (RXR) and binds to specific DNA sequences called PPAR response elements (PPREs) in the promoter region of target genes. This leads to the activation or repression of gene expression, depending on the target gene.
Biochemical and Physiological Effects:
PPARγ agonist has been shown to have various biochemical and physiological effects. It improves insulin sensitivity by increasing glucose uptake and utilization in adipose tissue and skeletal muscle. It also reduces inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, PPARγ agonist has been found to have anti-proliferative and pro-apoptotic effects on cancer cells.
实验室实验的优点和局限性
PPARγ agonist has several advantages for lab experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for studying PPARγ signaling pathways. Additionally, PPARγ agonist is relatively stable and can be easily synthesized in large quantities.
However, there are also some limitations to using PPARγ agonist in lab experiments. It has been shown to have off-target effects on other PPAR isoforms, which may complicate the interpretation of results. Additionally, PPARγ agonist has a relatively short half-life and may require frequent dosing in in vivo experiments.
未来方向
There are several future directions for the study of PPARγ agonist. One potential area of research is the development of more selective PPARγ agonists that do not have off-target effects on other PPAR isoforms. Additionally, PPARγ agonist may have potential as a therapeutic agent for other diseases such as inflammatory bowel disease, liver fibrosis, and pulmonary fibrosis. Finally, further research is needed to fully understand the long-term effects of PPARγ agonist on human health.
合成方法
PPARγ agonist is synthesized by the reaction of 6-chloro-1,3-benzodioxole-5-carbaldehyde and 3-chlorobenzaldehyde with thiazolidinedione in the presence of a base. The resulting product is purified by column chromatography to obtain the final compound.
科学研究应用
PPARγ agonist has been extensively studied for its therapeutic potential in various diseases such as diabetes, obesity, cancer, and neurodegenerative disorders. It has been shown to improve insulin sensitivity, reduce inflammation, and decrease the risk of cardiovascular diseases. Additionally, PPARγ agonist has been found to have neuroprotective effects and may be useful in the treatment of Alzheimer's and Parkinson's diseases.
属性
产品名称 |
5-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione |
|---|---|
分子式 |
C17H9Cl2NO4S |
分子量 |
394.2 g/mol |
IUPAC 名称 |
(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H9Cl2NO4S/c18-10-2-1-3-11(6-10)20-16(21)15(25-17(20)22)5-9-4-13-14(7-12(9)19)24-8-23-13/h1-7H,8H2/b15-5- |
InChI 键 |
ORIZUZYBXDYPNT-WCSRMQSCSA-N |
手性 SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C\3/C(=O)N(C(=O)S3)C4=CC(=CC=C4)Cl)Cl |
SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)N(C(=O)S3)C4=CC(=CC=C4)Cl)Cl |
规范 SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)N(C(=O)S3)C4=CC(=CC=C4)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Methyl 2-({[(3-chlorophenyl)sulfanyl]acetyl}amino)benzoate](/img/structure/B300399.png)




![2-{2-methoxy-4-[(4-methoxyanilino)methyl]phenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B300407.png)



